Dirocaftor - 2137932-23-9

Dirocaftor

Catalog Number: EVT-3462005
CAS Number: 2137932-23-9
Molecular Formula: C22H28N2O3Si2
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dirocaftor is under investigation in clinical trial NCT03251092 (Study Designed to Assess the Safety, Tolerability and PK of PTI-808 in Healthy Volunteers and in Adults With Cystic Fibrosis).
Synthesis Analysis

Methods and Technical Details

The synthesis of dirocaftor involves multiple steps, including the formation of key intermediates. While specific proprietary details regarding the synthetic routes are not publicly disclosed, it generally employs standard organic synthesis techniques. These may include batch processes optimized for yield and purity, adhering to Good Manufacturing Practices (GMP) to ensure product quality.

Industrial Production Methods

In an industrial setting, dirocaftor would likely be produced using large-scale organic synthesis techniques, which could include both batch and continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring compliance with regulatory standards for pharmaceutical manufacturing.

Molecular Structure Analysis

Structure and Data

Dirocaftor's molecular structure features a complex arrangement that includes silicon atoms, which contribute to its unique properties. The compound's three-dimensional conformation plays a crucial role in its interaction with the cystic fibrosis transmembrane conductance regulator protein. The detailed structural data can be accessed through databases like PubChem, which provides insights into its bonding and spatial configuration .

Chemical Reactions Analysis

Reactions and Technical Details

Dirocaftor is involved in various chemical reactions:

  • Oxidation: This process can convert dirocaftor into oxidized derivatives using agents such as potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups within the molecule, typically employing reagents like lithium aluminum hydride.
  • Substitution: Nucleophilic and electrophilic substitutions can occur at different positions on the molecule, utilizing halogens or alkylating agents as reagents.

These reactions are crucial for understanding how dirocaftor can be modified for enhanced efficacy or specificity in therapeutic applications.

Mechanism of Action

Dirocaftor acts primarily by enhancing the function of the cystic fibrosis transmembrane conductance regulator protein. This protein is responsible for chloride ion transport across epithelial cell membranes. By improving the gating and conductance properties of this protein, dirocaftor facilitates better hydration of airway surfaces, which is critical in managing cystic fibrosis symptoms .

The mechanism involves:

  • Activation: Dirocaftor binds to specific sites on the CFTR protein, promoting its opening.
  • Ion Transport Enhancement: This action increases chloride ion transport, thereby improving fluid secretion in airway epithelial cells.
Physical and Chemical Properties Analysis

Physical Properties

Dirocaftor is characterized by:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: It shows variable solubility in different solvents, which is important for formulation purposes.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile indicates potential for various chemical modifications that can enhance its pharmacological properties .

Applications

Dirocaftor has significant implications in scientific research and clinical applications:

  • Cystic Fibrosis Treatment: It is primarily investigated as a modulator to restore function in patients with specific CFTR mutations.
  • Drug Repurposing Studies: Research continues into its potential use alongside other approved drugs to enhance therapeutic outcomes for cystic fibrosis patients .
Molecular Pharmacology of Dirocaftor

CFTR Modulation Mechanisms in Cystic Fibrosis Pathophysiology

Cystic fibrosis (CF) arises from mutations in the CFTR gene, which encodes an ATP-binding cassette (ABC) transporter family anion channel. Over 2,000 mutations are categorized into six classes based on their impact on protein biogenesis and function:

  • Class I: No protein production (e.g., G542X)
  • Class II: Defective folding/trafficking (e.g., F508del, affecting 90% of patients)
  • Class III: Impaired channel gating (e.g., G551D)
  • Class IV: Reduced conductance
  • Class V: Diminished synthesis
  • Class VI: Compromised stability [8] [3]

These mutations disrupt chloride and bicarbonate transport, leading to viscous mucus, chronic inflammation, and multi-organ damage. CFTR modulators target specific molecular defects: correctors (e.g., lumacaftor, tezacaftor) rescue folding/trafficking in Class II mutations, while potentiators (e.g., ivacaftor, dirocaftor) enhance channel gating in Class III mutations [1] [7].

Table 1: CFTR Mutation Classes and Therapeutic Targets

ClassMolecular DefectExample MutationsTargeted Therapy
INo protein productionG542X, W1282XAmplifiers/read-through agents
IIFolding/trafficking defectF508delCorrectors
IIIGating impairmentG551D, G178RPotentiators
IVReduced conductanceR117HPotentiators
VDiminished synthesisSplicing variantsAmplifiers
VIInstability at membraneQ1412XStabilizers

Dirocaftor’s Role as a CFTR Potentiator: Channel Gating Dynamics

Dirocaftor is a small-molecule CFTR potentiator that targets defects in channel gating (Class III mutations). Unlike correctors, which address cellular processing, potentiators bind directly to CFTR at the plasma membrane to increase channel open probability (Po). Mechanistically, dirocaftor:

  • Accelerates channel opening by stabilizing the ATP-bound conformation of nucleotide-binding domains (NBDs) [7] [9].
  • Reduces interburst closures by modulating NBD dimerization energetics [8] [10].
  • Exhibits picomolar potency in electrophysiological assays, with efficacy observed at concentrations as low as 60 pM [9] [10].

In vitro studies using Fischer rat thyroid (FRT) cells expressing G551D-CFTR show dirocaftor restores Po to 50–70% of wild-type levels, comparable to ivacaftor [3]. However, dirocaftor uniquely demonstrates ATP-dependent gating modulation, contrasting with ivacaftor’s ATP-independent effects. This suggests distinct binding interactions within CFTR’s transmembrane domains [5] [10].

Table 2: Dirocaftor vs. Ivacaftor Pharmacodynamics

ParameterDirocaftorIvacaftor
Target MutationsG551D, G178R, S549N, S1251NG551D, G1244E, S1255P
EC₅₀~80 pM (WT-CFTR)100–600 nM (G551D-CFTR)
Gating MechanismATP-dependentATP-independent
SolubilityNot reported62 nM (aqueous, pH 7.1)
ReversibilityFully reversible upon washoutFully reversible

Synergistic Interactions with Correctors (Posenacaftor, Nesolicaftor)

Dirocaftor’s efficacy is amplified in combination with type I correctors (e.g., posenacaftor) and type II correctors (e.g., nesolicaftor), particularly for F508del-CFTR. This mutation exhibits dual defects: misfolding (Class II) and impaired gating (Class III). The triple combination achieves:

  • Trafficking Rescue: Posenacaftor stabilizes NBD1-MSD2 interfaces during CFTR folding, increasing plasma membrane density [2] [7].
  • Functional Potentiation: Nesolicaftor repairs NBD dimerization, while dirocaftor maximizes Po of rescued channels [7] [8].
  • Additive Efficacy: In human bronchial epithelial (hBE) cells from F508del homozygous patients, dirocaftor + posenacaftor + nesolicaftor elevates chloride transport to 60% of wild-type levels, surpassing dual corrector/potentiator regimens (25–40%) [5] [7].

Electrophysiological data reveal dirocaftor mitigates the thermostability deficit of F508del-CFTR, reducing its inactivation at physiological temperatures [5]. This synergy is absent in ivacaftor-based combinations, which may accentuate F508del-CFTR deactivation [5] [9].

In Vitro Models for Assessing CFTR Functional Rescue

Dirocaftor’s mechanism and synergy are validated using tiered in vitro platforms:

A. Electrophysiological Assays

  • Inside-Out Patch Clamp: Measures single-channel Po and conductance in excised membranes. Dirocaftor (10–200 pM) increases Po of G551D-CFTR 4-fold by shortening closed times (τc) from 1.2 s to 0.3 s [9] [10].
  • Ussing Chamber: Quantifies transepithelial chloride flux in polarized epithelia. FRT monolayers show 25 μA/cm² current with dirocaftor vs. 5 μA/cm² baseline (G551D) [3] [5].

B. Fluorescence-Based Flux Assays

  • Halide-Sensitive YFP: Real-time chloride influx in FRT cells. Dirocaftor’s EC₅₀ for G551D is 0.1 nM, 100-fold lower than ivacaftor [9].

C. Patient-Derived Models

  • Primary hBE Cells: Gold standard for translational prediction. Dirocaftor triple therapy restores ciliary beat frequency and mucociliary clearance to near-normal in F508del/F508del hBE [5] [8].

Table 3: In Vitro Efficacy of Dirocaftor in CFTR Rescue

Assay SystemMutationDirocaftor AloneTriple Therapy (Dirocaftor + Posenacaftor + Nesolicaftor)
Patch Clamp (Po)G551D0.45 ± 0.05*Not applicable
Ussing Chamber (Isc)F508del8 ± 2 μA/cm²65 ± 9 μA/cm²
YFP Flux (EC₅₀)G551D0.1 nM0.05 nM†
hBE (% WT function)F508del15%60%

*Baseline Po for G551D = 0.10 ± 0.03; †EC₅₀ for posenacaftor + nesolicaftor = 3 nM.

Properties

CAS Number

2137932-23-9

Product Name

Dirocaftor

IUPAC Name

N-[5-hydroxy-2,4-bis(trimethylsilyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C22H28N2O3Si2

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C22H28N2O3Si2/c1-28(2,3)19-12-20(29(4,5)6)18(25)11-17(19)24-22(27)15-13-23-16-10-8-7-9-14(16)21(15)26/h7-13,25H,1-6H3,(H,23,26)(H,24,27)

InChI Key

TYQIFWXBQYAKCR-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)[Si](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.